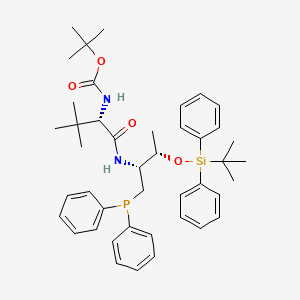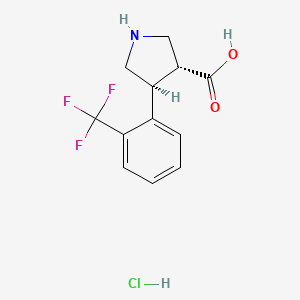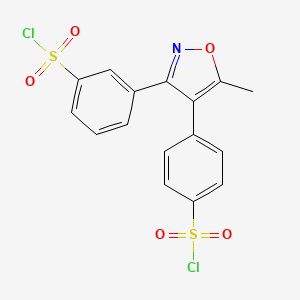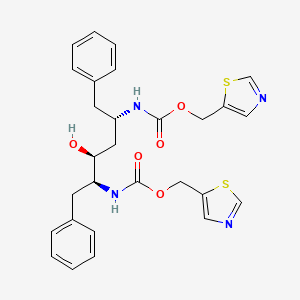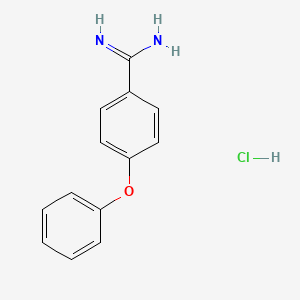
4-Phenoxybenzene-1-carboximidamide hydrochloride
Descripción general
Descripción
4-Phenoxybenzene-1-carboximidamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as PHCCC and is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4).
Aplicaciones Científicas De Investigación
Organic Synthesis and Polymer Science
- Polymer Synthesis : Compounds with phenoxybenzene structures serve as precursors in the synthesis of novel polymers with desirable properties such as solubility, thermal stability, and mechanical strength. For instance, soluble alternating copoly(amide–imide)s based on related compounds exhibit excellent solubility and film-forming capabilities, demonstrating their utility in materials science and engineering applications (Yang & Wei, 2001).
Environmental Remediation
- Biodegradation of Phenolic Compounds : Research on microbial degradation of phenolic compounds, such as phenol and its derivatives, underscores the potential for bioremediation applications. Specific microorganisms can degrade phenolic compounds, suggesting avenues for the environmental cleanup of pollutants related to 4-Phenoxybenzene-1-carboximidamide hydrochloride (van Schie & Young, 2000).
Electrochemical Sensors
- Electrochemical Sensing : Compounds within the phenoxybenzene family have been used to develop electrochemical sensors for detecting phenolic compounds. These sensors leverage the unique electroactive properties of phenoxybenzene derivatives for the simultaneous determination of environmental pollutants, indicating potential applications in monitoring and environmental analysis (Erogul et al., 2015).
Antifouling Applications
- Antifouling Activity : Studies on derivatives of phenoxybenzene compounds have explored their antifouling properties against marine organisms. These compounds offer non-toxic solutions for preventing biofouling on marine structures, highlighting potential applications in marine coatings and materials science (Ortlepp et al., 2008).
Antibacterial Activity
- Antibacterial Agents : Phenoxybenzene derivatives have been evaluated for their antibacterial activity against various human pathogens. Their considerable inhibition against bacteria suggests potential applications in developing new antibacterial agents (Halve et al., 2009).
Propiedades
IUPAC Name |
4-phenoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11;/h1-9H,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEERTRADXKFIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)
![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)

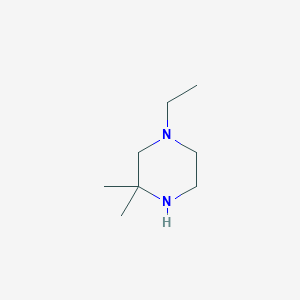


![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)
